molecular formula C14H21N B13321856 Cycloheptyl(phenyl)methanamine

Cycloheptyl(phenyl)methanamine

Cat. No.: B13321856
M. Wt: 203.32 g/mol
InChI Key: VPFUMGJRSIKPCZ-UHFFFAOYSA-N
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Description

Cycloheptyl(phenyl)methanamine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptyl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cycloheptyl bromide with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Another method involves the reduction of cycloheptyl(phenyl)methanone using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cycloheptyl(phenyl)methanone or cycloheptyl(phenyl)carboxylic acid.

    Reduction: Cycloheptyl(phenyl)methanol or cycloheptyl(phenyl)methane.

    Substitution: Various substituted amines or amides.

Mechanism of Action

The mechanism of action of cycloheptyl(phenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Cycloheptyl(phenyl)methanamine is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications and effects.

This compound is characterized by its unique structure, which includes a cycloheptyl group attached to a phenyl ring through a methanamine linkage. This configuration contributes to its distinct steric and electronic properties, enhancing its biological interactions.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: Reduction can yield amines or alcohols using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, it may modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi, although specific mechanisms remain under investigation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli128

This suggests that this compound could be a candidate for further development in antimicrobial therapies.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored the effects of various substitutions on the this compound scaffold. Researchers synthesized a series of derivatives and assessed their biological activities using cell proliferation assays. Notably, compounds with electron-withdrawing groups exhibited enhanced potency in inhibiting cell growth.

CompoundIC50 (µM)
Cycloheptyl(phenyl)amine10
Cycloheptyl(4-F-phenyl)amine5
Cycloheptyl(4-Cl-phenyl)amine7

These findings highlight the importance of structural modifications in optimizing biological activity .

Applications in Medicine

The compound is being investigated as a potential pharmaceutical intermediate for drug development. Its unique properties could lead to the synthesis of novel therapeutic agents targeting various diseases, including infections and possibly cancer .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cycloheptyl(phenyl)methanamine

InChI

InChI=1S/C14H21N/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-12,14H,1-2,4-5,8-9,15H2

InChI Key

VPFUMGJRSIKPCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=C2)N

Origin of Product

United States

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